5-Aminopentan-2-one

Vue d'ensemble

Description

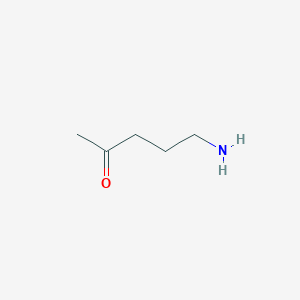

5-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO. It is a ketone with an amino group attached to the fifth carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Aminopentan-2-one can be synthesized through several methods. One common method involves the reaction of 5-bromopentan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the bromine atom with an amino group .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 5-nitropentan-2-one. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The nitro group is reduced to an amino group, yielding this compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Aminopentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-aminopentanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 5-aminopentanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various amines or ammonia under controlled conditions.

Major Products

Oxidation: 5-Aminopentanoic acid

Reduction: 5-Aminopentanol

Substitution: N-substituted amides or imines.

Applications De Recherche Scientifique

5-Aminopentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 5-Aminopentan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo various chemical transformations. These interactions enable the compound to act as a versatile intermediate in chemical synthesis and potentially influence biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminopentanol: Similar to 5-Aminopentan-2-one but with a hydroxyl group instead of a ketone group.

5-Aminopentanoic acid: An oxidized form of this compound with a carboxylic acid group.

5-Bromopentan-2-one: A precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

5-Aminopentan-2-one, also known as 5-aminopentan-2-ol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound (C5H11NO) is characterized by its amine and ketone functional groups. Its structural formula is represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cell lines, including THP-1 (monocytic leukemia). The results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 | 15 |

| MCF-7 (breast carcinoma) | 20 |

| K562 (chronic myeloid leukemia) | 18 |

These results indicate that while the compound has some cytotoxic properties, it may also have therapeutic potential when used in controlled doses.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as a chelating agent, binding to metal ions and disrupting their biological functions. This mechanism is particularly relevant in the context of antimicrobial activity, where metal ions play crucial roles in bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with researchers noting a reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, the cytotoxic effects of this compound were evaluated on various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy.

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds similar to this compound. Modifications to the amine and ketone groups can significantly alter the compound's efficacy and safety profile.

Summary of Key Findings

- Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 32 to 128 µg/mL.

- Cytotoxicity : Moderate IC50 values suggest potential therapeutic applications but require careful dosing.

- Mechanism : Likely acts as a chelating agent affecting metal ion interactions within cells.

Propriétés

IUPAC Name |

5-aminopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)3-2-4-6/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHKLCWOLNQWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.